4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
"4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" is part of a broader class of triazole compounds known for their diverse chemical reactivities and potential applications in various fields, including materials science and pharmaceuticals. This compound, in particular, has attracted attention due to its unique structural features and functional groups, which offer interesting chemical and physical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or their functionalized precursors. For instance, Labanauskas et al. (2004) reported on the synthesis of related 4H-1,2,4-triazole-3-thiols, including methods that could be applicable to the synthesis of "4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004). These processes typically involve alkylation reactions of precursor triazole-thiones with various electrophiles to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be extensively studied using spectroscopic and X-ray diffraction techniques. Karakurt et al. (2010) investigated a similar triazole compound, providing insights into the molecular geometry, vibrational frequencies, and chemical shift assignments through density functional theory (DFT) and Hartree-Fock calculations (Karakurt, Dinçer, Çetin, & Şekerci, 2010). Such analyses offer valuable information on the molecular conformations and electronic structures of triazole compounds.
Scientific Research Applications
Alkylation and Reductive Transformation
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been alkylated to produce novel compounds with potential applications in pharmaceutical and chemical research. These compounds include a ketone and a secondary alcohol with an asymmetric carbon. Such transformations are crucial in developing new molecules with unique properties (Wurfer & Badea, 2021).
Antitumor Activity
Some derivatives of 4,5-Substituted 4H-1,2,4-Triazole-3-thiols, including the ones with an allyl group, have shown promise in antitumor applications. These compounds, particularly the Nand S-substituted derivatives, exhibited notable antitumor activity, highlighting their potential in cancer research and therapy (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).
Corrosion Inhibition
The 4-allyl-5-pyridin-4-yl variant of this compound has been studied for its corrosion inhibition properties on mild steel. It effectively inhibits corrosion, particularly in acidic environments, making it valuable in materials science and engineering (Orhan, Ercan, Koparir, & Soylemez, 2012).
Anti-Inflammatory Activity
Derivatives of 4H-1,2,4-triazole-3-thiol, such as those substituted with methoxyphenyl groups, have shown anti-inflammatory activity. This suggests their potential use in developing new anti-inflammatory medications or as a tool in studying inflammatory processes (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
DNA Methylation Inhibition
Certain 4H-1,2,4-triazole-3-thiol derivatives, including those modified with allyl groups, have been explored as DNA methylation inhibitors. This research opens avenues for novel cancer therapies and tools for epigenetic studies (Hakobyan et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-8-15-11(13-14-12(15)17)9-4-6-10(16-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQQXNAKPPUALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354135 |
Source
|
Record name | 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
88614-18-0 |
Source
|
Record name | 4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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